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Compound of Interest

Compound Name: ent-Pazufloxacin Mesylate

CAS No.: 677004-96-5

Cat. No.: B583654

Get Quote

Executive Summary
Pazufloxacin (PZFX) is a fused tricyclic fluoroquinolone antibiotic. Like its structural analog

ofloxacin, pazufloxacin possesses a chiral center at the C-10 position (oxazine ring

numbering). This chirality creates two enantiomers: the (S)-(-)-enantiomer and the (R)-(+)-

enantiomer.

The Core Finding: The antimicrobial potency of pazufloxacin is highly stereoselective. The (S)-

enantiomer (developed as the active pharmaceutical ingredient, T-3761) exhibits significantly

superior DNA gyrase inhibition and lower Minimum Inhibitory Concentration (MIC) values

compared to the (R)-enantiomer. This guide delineates the molecular basis for this

eutomer/distomer relationship and provides comparative performance data against standard

pathogens.

Molecular Basis of Stereoselectivity
The mechanism of action for fluoroquinolones involves the stabilization of the DNA-DNA gyrase

(or Topoisomerase IV) cleavable complex, preventing DNA religation and leading to double-

strand breaks.
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The (S)-Enantiomer (Eutomer): The methyl group at the C-10 position projects in a spatial

orientation that avoids steric hindrance within the enzyme's binding pocket. This allows the

core quinolone pharmacophore to stack effectively with the DNA bases and the enzyme

active site.

The (R)-Enantiomer (Distomer): The inverted configuration of the methyl group creates a

steric clash with the hydrophobic pocket of the DNA gyrase subunit A (GyrA). This reduces

binding affinity, requiring significantly higher concentrations to achieve enzyme inhibition.

Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of the enantiomers at the molecular

target level.
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Figure 1: Stereoselective binding pathways of Pazufloxacin enantiomers. The (S)-isomer

achieves stable complex formation, while the (R)-isomer is hindered by steric clashes.

Comparative In Vitro Potency (MIC Data)
The following data highlights the performance gap between the active (S)-enantiomer (T-3761)

and the theoretical/experimental performance of the (R)-enantiomer and racemic mixtures.

Note: While commercial development focuses solely on the (S)-isomer, structural homologs

(like Ofloxacin) demonstrate that the (R)-isomer typically requires 8–128x higher concentrations
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to achieve comparable inhibition.

Table 1: Head-to-Head MIC Values (µg/mL)

Organism Strain Type
(S)-
Pazufloxacin
(Active)

(R)-
Pazufloxacin
(Distomer)*

Ciprofloxacin
(Comparator)

Gram-Negative

Escherichia coli Clinical Isolate 0.025 – 0.10 > 1.56 0.008 – 0.015

Pseudomonas

aeruginosa

Standard (ATCC

27853)
0.78 – 1.56 > 12.5 0.25 – 0.50

Klebsiella

pneumoniae
ESBL Producer 0.10 – 0.39 > 6.25 0.06 – 0.125

Gram-Positive

Staphylococcus

aureus
MSSA 0.39 – 0.78 > 12.5 0.25 – 0.50

Staphylococcus

aureus
MRSA 6.25 – 12.5 > 100 12.5 – >100

Streptococcus

pneumoniae

Penicillin-

Susceptible
0.78 – 1.56 > 25.0 1.0 – 2.0

*Data for (R)-Pazufloxacin is extrapolated from comparative structure-activity relationship

(SAR) studies of tricyclic fluoroquinolones (e.g., Ofloxacin enantiomers) where the distomer

typically exhibits a 10-100 fold reduction in potency.

Key Observations:
Gram-Negative Potency: The (S)-enantiomer is highly potent against Enterobacteriaceae,

with MICs often

.

Pseudomonas Activity: (S)-Pazufloxacin retains significant activity against P. aeruginosa, a

critical differentiator for this class, whereas the (R)-isomer is functionally inactive at clinically
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achievable concentrations.

Enzyme Inhibition (IC50): In purified enzyme assays, the (S)-isomer inhibits E. coli DNA

gyrase with an IC50 of ~0.88 µg/mL, whereas the (R)-isomer typically shows IC50 values

>10 µg/mL.

Experimental Protocol: MIC Determination
To replicate these findings or test new clinical isolates, use the following standardized Broth

Microdilution protocol (CLSI M07 guidelines).

Workflow Diagram

1. Preparation
Stock Solution (10 mg/mL)

Solvent: 0.1N NaOH

2. Dilution Series
96-well Plate

Range: 64 to 0.008 µg/mL

3. Inoculum Prep
0.5 McFarland Std

Dilute to 5x10^5 CFU/mL

4. Incubation
35 ± 2°C

16-20 Hours

5. Readout
Lowest conc. with
no visible growth

Click to download full resolution via product page

Figure 2: Standardized workflow for MIC determination of Pazufloxacin enantiomers.

Detailed Methodology
Test Substance:

Active: (S)-Pazufloxacin Mesylate (Reference Standard).

Comparator: (R)-Pazufloxacin (Custom Synthesis or Chiral Separation required).

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺

(10-12.5 mg/L) levels are optimized, as divalent cations affect quinolone uptake.

Inoculum Preparation:

Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard.

Dilute 1:100 in CAMHB to achieve a final well concentration of approximately

CFU/mL.
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Assay Execution:

Dispense 100 µL of antimicrobial dilutions into microtiter wells.

Add 100 µL of inoculum.

Include Growth Control (no drug) and Sterility Control (no bacteria).

Quality Control:

E. coli ATCC 25922 (Expected MIC: 0.015 - 0.06 µg/mL).

P. aeruginosa ATCC 27853 (Expected MIC: 0.5 - 2.0 µg/mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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